Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 79232-62-5
VCID: VC8385512
InChI: InChI=1S/C8H13NO3/c1-3-12-7(11)8(2)4-5-9-6(8)10/h3-5H2,1-2H3,(H,9,10)
SMILES: CCOC(=O)C1(CCNC1=O)C
Molecular Formula: C8H13NO3
Molecular Weight: 171.19 g/mol

Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate

CAS No.: 79232-62-5

Cat. No.: VC8385512

Molecular Formula: C8H13NO3

Molecular Weight: 171.19 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate - 79232-62-5

Specification

CAS No. 79232-62-5
Molecular Formula C8H13NO3
Molecular Weight 171.19 g/mol
IUPAC Name ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate
Standard InChI InChI=1S/C8H13NO3/c1-3-12-7(11)8(2)4-5-9-6(8)10/h3-5H2,1-2H3,(H,9,10)
Standard InChI Key LDJOKVMAYHUXLD-UHFFFAOYSA-N
SMILES CCOC(=O)C1(CCNC1=O)C
Canonical SMILES CCOC(=O)C1(CCNC1=O)C

Introduction

Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate is a chemical compound belonging to the class of pyrrolidine derivatives. It is characterized by its unique structure, which includes a pyrrolidine ring with a ketone and a carboxylate functional group. This compound is an important intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs due to its reactivity and versatility.

Synthesis Methods

The synthesis of ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. A common method is the reaction of 3-methyl-2-oxopyrrolidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions and Applications

Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are significant for modifying the compound for specific applications in pharmaceuticals and organic synthesis.

Types of Reactions

  • Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted esters or amides, depending on the specific reagents and conditions used.

Biological Activity and Research Findings

Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate exhibits diverse biological activities, including antioxidant, enzyme interaction, and antitumor effects.

Antioxidant Activity

The compound demonstrates significant antioxidant properties, neutralizing reactive oxygen species (ROS) and mitigating oxidative stress in cells. This activity is crucial for reducing the risk of diseases such as cancer and cardiovascular disorders.

Enzyme Interaction

It interacts with various enzymes involved in metabolic pathways, potentially inhibiting or activating these enzymes and influencing cellular metabolism and signaling pathways.

Antitumor Potential

Research indicates that this compound may possess antitumor properties, affecting the viability of cancer cell lines. For instance, a study on A549 lung cancer cells showed a significant decrease in cell viability when treated with this compound.

Comparison with Similar Compounds

Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to similar compounds.

Compound NameMolecular FormulaUnique Features
Ethyl 2-oxopyrrolidine-3-carboxylateC7H11NO3Lacks methyl group at position 3
Ethyl 3-methyl-1H-indole-2-carboxylateC11H13NO2Contains an indole ring instead of pyrrolidine
Ethyl 3-aminobenzofuran-2-carboxylateC10H10NO3Features a benzofuran ring and an amino group

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate is crucial for assessing its therapeutic potential. The compound's stability and degradation rates influence its long-term effects on cellular functions. It is recommended that this compound be stored under inert conditions to maintain its efficacy.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator